![molecular formula C14H18N4OS B5814998 N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)
N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thioamide derivative of 4-methyl-1,2,4-triazole-3-thiol and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not well understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of SIRT1, a protein that is involved in various cellular processes, including DNA repair and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, this compound has been shown to reduce the production of beta-amyloid, a protein that is involved in the development of the disease. In agriculture, this compound has been shown to have antifungal properties and can be used as a fungicide.
Advantages and Limitations for Lab Experiments
N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. It also has a low toxicity profile, making it safe for use in cell culture experiments. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the development of this compound-based fungicides for use in agriculture. Additionally, this compound can be used as a building block for the synthesis of metal-organic frameworks, which have potential applications in catalysis, gas storage, and separation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is synthesized through a multi-step process that involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with mesityl chloride in the presence of a base. The resulting product is then reacted with ethyl chloroacetate to yield ethyl 2-(mesitylthio)acetate. The final step involves the reaction of ethyl 2-(mesitylthio)acetate with ammonia to yield this compound.
Scientific Research Applications
N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been shown to have antifungal properties and can be used as a fungicide. In material science, this compound has been studied for its potential use in the synthesis of metal-organic frameworks.
properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-9-5-10(2)13(11(3)6-9)16-12(19)7-20-14-17-15-8-18(14)4/h5-6,8H,7H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKASEOLQTHGBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


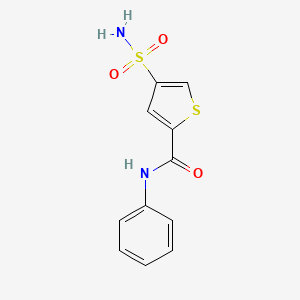
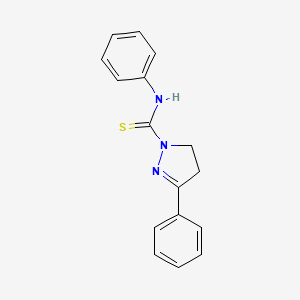
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5814950.png)
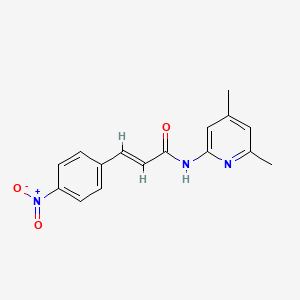
![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)
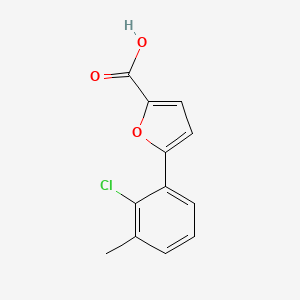
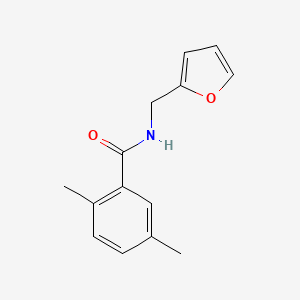
![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)
![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)